molecular formula C3H6N2S B14486106 Ethylidenethiourea CAS No. 63980-79-0

Ethylidenethiourea

Cat. No.: B14486106
CAS No.: 63980-79-0
M. Wt: 102.16 g/mol
InChI Key: NDIUNRFKKUBPRJ-UHFFFAOYSA-N
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Description

Ethylidenethiourea is an organosulfur compound with the formula C3H6N2S. It is a white solid that is structurally similar to thiourea, with the oxygen atom replaced by a sulfur atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial processes.

Chemical Reactions Analysis

Ethylidenethiourea undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols.

    Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and thiols.

Scientific Research Applications

Ethylene thiourea (ETU), also known as 2-imidazolidinethione, is an organic compound with a variety of applications, primarily as an accelerator in the vulcanization of elastomers . It is also found as a contaminant, metabolite, and degradation product of ethylene bisdithiocarbamates (EBDCs), a class of fungicides .

Health and Safety Concerns

Carcinogenic Potential:

  • NIOSH issued a Current Intelligence Bulletin in 1978, highlighting the carcinogenic and teratogenic potential of ETU .
  • Studies have shown that prolonged exposure to ETU in experimental animals can lead to hypothyroidism and neoplastic transformation of body tissues .
  • Dietary exposure to ETU has caused thyroid-gland cancer (follicular-cell carcinoma) in mice and rats .
  • Gak et al. (1976) reported carcinogenicity in rats fed 200 ppm of ETU in their diet, but not in hamsters. At a lower level of 60 ppm, thyroid carcinomas were observed in 44.4% of rats, compared to 3.2% in controls .

Genotoxicity:

  • ETU can produce genotoxic effects, including gene mutations and structural chromosomal aberrations .

Teratogenic Effects:

  • Ethylene thiourea has been shown to be teratogenic, causing malformations in offspring in laboratory animals .

Exposure Levels

  • Among agricultural workers handling EBDC pesticides, pre-exposure urinary concentrations of ETU ranged from 0.5 to 2.1 μg/L, and post-exposure concentrations ranged from 1.9 to 8.2 μg/L .
  • In another study, workers had pre-exposure concentrations of less than 1.6 μg/g of creatinine and a post-exposure median concentration of 8.5 μg/g, with a maximum of 40.1 μg/g .
  • Ethylene thiourea was measured at a mean concentration of 58 ppb in the urine of agricultural workers in Mexico who applied EBDCs to tomatoes and at 12 ppb in farm owners .

Case Studies and Research Findings

Animal Studies:

  • In a study involving Sprague-Dawley rats fed diets containing 175 or 350 mg/kg of ethylenethiourea for 18 months, thyroid carcinomas were observed in the groups receiving the higher concentration .
  • Female ICR mice given a combination of ethylenethiourea and sodium nitrite showed significantly higher incidences of endometrial adenocarcinomas and stromal polyps .

Combined Exposure with Sodium Nitrite:

  • Concurrent administration of ethylenethiourea and sodium nitrite promoted N-ethyl-N-nitrosourea (ENU)-initiated endometrial adenocarcinoma in female Donryu rats .

Lowest Dose Producing Neoplastic Change:

  • Various studies have identified the lowest doses of ethylene thiourea that produce neoplastic changes in different species. These doses vary depending on the species and the type of tumor .
Dose (ppm)Dose (mg/kg)Types of Tumors and IncidenceSpecies and StrainsInvestigators
21562Lymphomas, HepatomasMouse (C57 Bl/6 x C3H Hybrid)Innes et al. (1969)
50040Thyroid carcinomaRat (Charles River, Sprague-Dawley)Graham et al. (1973)
25020Thyroid carcinomaRat (Charles River, Sprague-Dawley)Ulland et al. (1975)
605Thyroid carcinomaRat (Unspecified strain)Gak et al. (1976)
62515Thyroid adenomaRat (Charles River Spraque-Dawley)Freudenthal et al. (1977)

Preventive Measures

Comparison with Similar Compounds

Ethylidenethiourea can be compared with other similar compounds:

This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

63980-79-0

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

IUPAC Name

ethylidenethiourea

InChI

InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H3,(H2,4,6)

InChI Key

NDIUNRFKKUBPRJ-UHFFFAOYSA-N

Canonical SMILES

CC=NC(=S)N

Origin of Product

United States

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